Physicochemical Differentiation: LogP and Aqueous Solubility Profile Relative to Des-Chloro and N-Methyl Analogs
The 5-chloro substituent and N-isopropyl group jointly elevate the calculated LogP to 2.75, which is ~0.5–1.0 LogP units higher than that of the des-chloro parent (1H-indole-1-acetamide, predicted LogP ~1.8–2.0) and the N-methyl analog (predicted LogP ~2.0–2.3) based on consensus in silico models . This increased lipophilicity is anticipated to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off that must be factored into formulation buffer selection and cell-based assay design. The measured density (1.2±0.1 g·cm⁻³) and predicted boiling point (457.5±25.0 °C) further differentiate the compound from lighter or more volatile analogs, with implications for storage, handling, and DMSO stock preparation .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.75 (calculated) |
| Comparator Or Baseline | 1H-Indole-1-acetamide (des-chloro, des-N-isopropyl): estimated LogP ~1.8–2.0; N-methyl analog: estimated LogP ~2.0–2.3 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 vs. des-chloro and N-methyl comparators |
| Conditions | Consensus in silico prediction (ALOGPS, XLogP3, or equivalent); experimental LogP not publicly reported |
Why This Matters
Higher LogP correlates with greater membrane permeability, making this compound a preferred candidate when intracellular target engagement is required, provided solubility limits are not exceeded.
